

Introduction: The Role of Halogenated Amino Acids in Peptide Science

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Compound of Interest

Compound Name: *Fmoc-Tyr(3,5-Dichloro)-OH*

Cat. No.: *B12509593*

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In the landscape of drug discovery and chemical biology, the site-specific incorporation of unnatural amino acids into peptides is a cornerstone of rational design. Halogenated amino acids, in particular, serve as powerful probes and modulators of biological activity. The introduction of chlorine atoms onto the tyrosine ring, as in 3,5-dichloro-L-tyrosine, can profoundly influence peptide conformation, receptor binding affinity, and metabolic stability. This is achieved through altered electronic properties, increased hydrophobicity, and the potential for halogen bonding.

This guide provides a comprehensive technical overview of N- α -Fmoc-3,5-dichloro-L-tyrosine (**Fmoc-Tyr(3,5-dichloro)-OH**), a key building block for introducing this modification via Solid-Phase Peptide Synthesis (SPPS). We will delve into its core properties, provide field-tested protocols for its application, and explain the causal reasoning behind critical experimental steps, empowering researchers to leverage this unique derivative in their synthetic endeavors.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **Fmoc-Tyr(3,5-dichloro)-OH** is fundamental to its successful application. These parameters dictate solubility, reactivity, and storage, ensuring reproducibility in synthesis.

Property	Value	Source(s)
CAS Number	1391508-43-2	[1][2][3]
Molecular Formula	C ₂₄ H ₁₉ Cl ₂ NO ₅	[1][2]
Molecular Weight	472.32 g/mol	[1][2]
Appearance	White to off-white solid/powder	Inferred from similar compounds[4]
Purity	Typically ≥95% - 97%	[1][2]
Solubility	Soluble in DMF, DMSO	Inferred from similar compounds[4][5]
Storage	4°C, protect from light	[1][5]
Enantiomer	L-enantiomer	[3]

Chemical Structure Visualization

The structure of **Fmoc-Tyr(3,5-dichloro)-OH** combines the base-labile Fmoc protecting group on the alpha-amine with the dichlorinated phenolic side chain of tyrosine. This specific arrangement is central to its utility in the Fmoc/tBu orthogonal synthesis strategy.

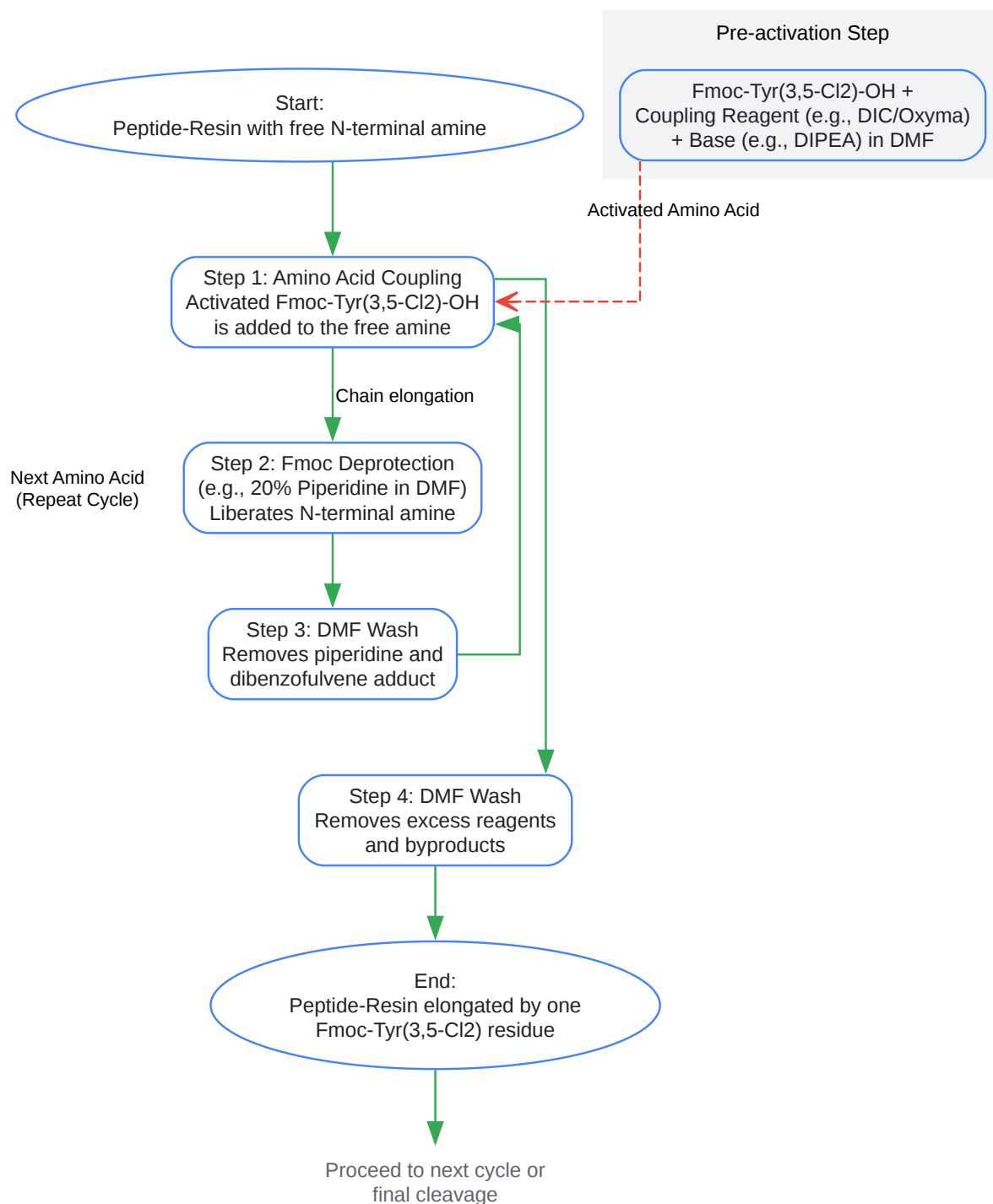
Caption: Chemical structure of **Fmoc-Tyr(3,5-dichloro)-OH**.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of **Fmoc-Tyr(3,5-dichloro)-OH** into a growing peptide chain follows the cyclical and well-established principles of Fmoc-SPPS. The phenolic hydroxyl group of the dichlorotyrosine side chain is sufficiently acidic that it does not typically require protection, simplifying the synthesis. However, for complex sequences, potential acylation should be considered, although it is often reversible upon Fmoc deprotection.[4]

Mandatory Visualization: The SPPS Incorporation Cycle

The following diagram illustrates the logical workflow for incorporating a single **Fmoc-Tyr(3,5-dichloro)-OH** residue into a peptide sequence.



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Caption: Workflow for the incorporation of **Fmoc-Tyr(3,5-dichloro)-OH** in SPPS.

Experimental Protocol: A Step-by-Step Guide

This protocol details a manual synthesis on a 0.1 mmol scale. Reagent equivalents are calculated relative to the initial loading of the resin.

Materials & Reagents:

- Rink Amide resin (or other suitable solid support)
- **Fmoc-Tyr(3,5-dichloro)-OH**
- Other required Fmoc-protected amino acids
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Piperidine, reagent grade
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure® (or HOBt)
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM)
- Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5)[6]
- Cold diethyl ether

Protocol Steps:

- Resin Swelling & Preparation:
 - Place the resin (0.1 mmol) in a fritted reaction vessel.

- Add DMF (5 mL) and agitate gently for 30-60 minutes to swell the resin beads.
- Drain the DMF.
- Causality: Swelling the resin is critical as it opens up the polymer matrix, making the reactive sites fully accessible for subsequent chemical steps. This ensures efficient and complete reactions.
- Fmoc Group Deprotection:
 - Add a solution of 20% piperidine in DMF (5 mL) to the resin.
 - Agitate for 3 minutes, then drain.
 - Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 7-10 minutes.[\[4\]](#)
[\[6\]](#)
 - Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[\[4\]](#)
 - Causality: The two-step deprotection is a self-validating system. The first short treatment removes the bulk of the Fmoc groups quickly, while the second, longer treatment drives the reaction to completion, which is crucial for preventing deletion sequences. Thorough washing is essential because residual piperidine will deprotect the next incoming Fmoc-amino acid before it can couple.
- Amino Acid Activation & Coupling:
 - In a separate vessel, dissolve **Fmoc-Tyr(3,5-dichloro)-OH** (0.3 mmol, 3 eq.) and OxymaPure (0.3 mmol, 3 eq.) in DMF (~3 mL).
 - Add DIC (0.3 mmol, 3 eq.) to the solution and allow it to pre-activate for 1-2 minutes.[\[6\]](#)
 - Causality: Pre-activation converts the carboxylic acid of the amino acid into a more reactive species (e.g., an active ester). Using an additive like OxymaPure suppresses racemization at the alpha-carbon, preserving the stereochemical integrity of the final peptide, and increases coupling efficiency.[\[4\]](#)

- Add the activated amino acid solution to the deprotected peptide-resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Perform a qualitative test (e.g., Kaiser ninhydrin test) to confirm reaction completion. A negative test (beads remain colorless) indicates a complete coupling.
- Causality: The Kaiser test validates the completion of the coupling step. If the test is positive (blue beads), it indicates free primary amines remain, and the coupling step must be repeated to avoid truncated peptide impurities.
- Washing & Chain Elongation:
 - Once coupling is complete, drain the reaction solution.
 - Wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).
 - The resin is now ready for the next cycle. Repeat steps 2-4 for each subsequent amino acid in the sequence.

Final Cleavage and Side-Chain Deprotection

After the final amino acid has been coupled and its Fmoc group removed, the peptide must be cleaved from the solid support, and any remaining side-chain protecting groups must be removed.

- Resin Preparation: Wash the final peptide-resin with DCM (3 x 5 mL) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
- Cleavage:
 - Add the cleavage cocktail (e.g., Reagent K, ~5-10 mL) to the dry resin.
 - Gently agitate the mixture for 2-3 hours at room temperature.^[6]
 - Causality: The strong acid (TFA) cleaves the peptide from the acid-labile linker on the resin and removes acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf). The "scavengers" (water, phenol, thioanisole, EDT) in the cocktail are critical. They act as

sacrificial substrates for the highly reactive carbocations generated during deprotection, preventing them from modifying sensitive residues like tryptophan, methionine, or the dichlorotyrosine itself.[7]

- Peptide Precipitation & Isolation:
 - Filter the resin and collect the filtrate into a centrifuge tube.
 - Add the filtrate dropwise to a large volume (~40 mL) of cold diethyl ether. A white precipitate (the crude peptide) should form.
 - Incubate at -20°C for at least 30 minutes to maximize precipitation.
 - Collect the peptide by centrifugation, decant the ether, and wash the pellet 2-3 times with cold ether to remove residual scavengers.
 - Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude product contains the target peptide along with various impurities from the synthesis. [8] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purification.

Purification Protocol Outline

- Method Development: Optimize the purification on an analytical C18 RP-HPLC column first. A typical gradient is 5-95% Acetonitrile (containing 0.1% TFA) in Water (containing 0.1% TFA) over 30-60 minutes.[9] The increased hydrophobicity from the dichloro-substituents will likely increase the peptide's retention time compared to its non-halogenated analog.
- Preparative HPLC: Scale up the optimized method to a preparative or semi-preparative C18 column.
- Fraction Collection: Collect fractions corresponding to the main product peak, monitoring absorbance at 210-220 nm.[8]

- Analysis and Pooling: Analyze the collected fractions by analytical HPLC and/or mass spectrometry to confirm purity and identity. Pool the fractions that meet the desired purity specification.
- Lyophilization: Freeze-dry the pooled, pure fractions to obtain the final peptide as a fluffy, white powder.[8][9]

Characterization Techniques

Technique	Purpose	Expected Outcome for Tyr(3,5-Cl ₂) Peptides
Analytical RP-HPLC	Assess purity and retention time.	A single major peak indicating high purity. Retention time will be longer than the non-chlorinated version.
Mass Spectrometry (ESI-MS or MALDI-TOF)	Confirm molecular weight and thus, identity.	The measured mass should match the calculated mass. The characteristic isotopic pattern of two chlorine atoms (a 3:1 ratio for the M+2 peak relative to the M peak, and a smaller M+4 peak) provides definitive confirmation of successful incorporation.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. When handling **Fmoc-Tyr(3,5-dichloro)-OH** and the reagents involved in SPPS:

- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
- Reagent Handling: Work in a well-ventilated fume hood, especially when handling piperidine, TFA, and cleavage cocktails. TFA is highly corrosive and volatile.[10]

- Waste Disposal: Dispose of all chemical waste according to your institution's established safety protocols.

Conclusion

Fmoc-Tyr(3,5-dichloro)-OH is a valuable and accessible tool for chemists seeking to introduce specific halogenated residues into synthetic peptides. Its compatibility with standard Fmoc-SPPS protocols, combined with the predictable and significant impact of dichlorination on peptide properties, makes it a powerful asset in the development of novel therapeutics, biological probes, and advanced materials. By understanding the chemical principles and adhering to validated protocols as outlined in this guide, researchers can confidently and successfully utilize this building block to advance their scientific objectives.

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